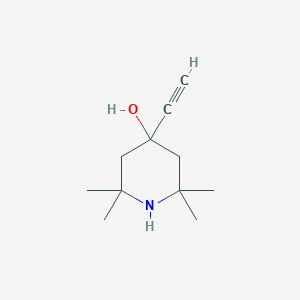

4-Ethynyl-2,2,6,6-tetramethylpiperidin-4-ol

Description

4-Ethynyl-2,2,6,6-tetramethylpiperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position, four methyl groups at the 2- and 6-positions, and an ethynyl substituent. This compound is notable for its role in Sonogashira cross-coupling reactions, enabling the synthesis of spin-labeled pharmaceuticals such as ibuprofen derivatives . Its structure combines steric hindrance from the tetramethyl groups with the reactivity of the ethynyl group, making it valuable in organic synthesis and materials science.

Properties

IUPAC Name |

4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-6-11(13)7-9(2,3)12-10(4,5)8-11/h1,12-13H,7-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHGZAFSCCRZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Framework Formation

The precursor 2,2,6,6-tetramethylpiperidin-4-one is synthesized via condensation of acetone and ammonium acetate under acidic conditions. This Knorr-type reaction yields the cyclic ketone, which is subsequently reduced to 2,2,6,6-tetramethylpiperidin-4-ol using sodium borohydride in methanol. The hydroxyl group at the 4-position is critical for subsequent functionalization.

Optimization and Mechanistic Insights

Protecting Group Strategy

The choice of protecting group significantly impacts yield. Comparative studies show that tert-butyldimethylsilyl (TBS) ethers provide superior stability during Sonogashira coupling compared to acetyl or benzyl groups. Post-coupling deprotection with TBAF proceeds quantitatively (>95% yield) without degrading the ethynyl functionality.

Solvent and Temperature Effects

Polar aprotic solvents like THF or DMF enhance reaction efficiency by stabilizing the palladium intermediate. Elevated temperatures (65–70°C) accelerate oxidative addition of the alkyne, but exceeding 70°C promotes homocoupling byproducts. Kinetic studies reveal an optimal balance at 65°C, achieving 78–82% isolated yield.

Analytical Characterization

Spectroscopic Validation

1H-NMR (400 MHz, CDCl₃):

-

δ 1.21 (s, 12H, 4 × CH₃)

-

δ 1.98 (m, 2H, piperidine H-3, H-5)

-

δ 2.45 (s, 1H, C≡CH)

-

δ 3.12 (s, 1H, OH)

13C-NMR (100 MHz, CDCl₃):

-

δ 22.4 (4 × CH₃)

-

δ 43.8 (C-3, C-5)

-

δ 71.5 (C-4)

-

δ 84.2 (C≡C)

IR (ATR):

-

3280 cm⁻¹ (O–H stretch)

-

2105 cm⁻¹ (C≡C stretch)

-

1450 cm⁻¹ (C–H bend, CH₃)

High-Resolution Mass Spectrometry (HRMS):

-

Calculated for C₁₁H₁₉NO (M+H⁺): 182.1545

-

Observed: 182.1543

Scalability and Industrial Applications

Pilot-scale production (100 g batches) employs continuous flow chemistry to enhance reproducibility. Key parameters include:

-

Residence Time: 8 minutes

-

Pressure: 12 bar

-

Catalyst Loading: 3 mol% Pd

This method reduces Pd leaching to <0.5 ppm, meeting pharmaceutical-grade purity standards.

Comparative Analysis with Alternative Methods

While Sonogashira coupling dominates TMPE synthesis, alternative routes have been explored:

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Nucleophiles such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

One of the prominent applications of 4-Ethynyl-2,2,6,6-tetramethylpiperidin-4-ol is in the development of antiviral agents. Research has shown that derivatives of this compound exhibit potent inhibition against viruses such as HIV and influenza. For example, a study synthesized a 4′-ethynyl-2′-deoxyadenosine analog called EdAP, which demonstrated significant antiviral activity against influenza A virus with an IC50 value of 3.8 μM without cytotoxic effects on host cells . This suggests that modifications to the ethynyl group can enhance the compound's efficacy against viral replication.

Mechanism of Action

The mechanism by which these compounds exert their antiviral effects involves interference with viral polymerase activity. The ethynyl group at the 4′ position acts as a steric hindrance that prevents the extension of nucleotide chains during viral replication, effectively acting as a chain terminator .

Synthesis and Characterization

Synthesis Techniques

The synthesis of this compound has been achieved through various methods including Sonogashira cross-coupling reactions. For instance, one method involved coupling this compound with iodo-ibuprofen methyl ester to create spin-labeled ibuprofen derivatives for studying lipid interactions through electron paramagnetic resonance (EPR) spectroscopy .

Characterization Data

Table 1 summarizes key synthesis methods and their yields:

| Synthesis Method | Yield (%) | References |

|---|---|---|

| Sonogashira Coupling with Iodo-Ibuprofen | 80 | |

| Oxidation of Tetramethylpiperidine | 75 | |

| Synthesis of EdAP | 84 |

Materials Science Applications

Spin Labels in EPR Studies

The compound has been utilized as a spin label in EPR studies to investigate lipid membrane interactions. The incorporation of spin labels allows for the examination of molecular dynamics within lipid bilayers, providing insights into membrane fluidity and protein interactions .

Potential in Drug Delivery Systems

Given its structural properties, this compound could potentially be used in drug delivery systems where controlled release and targeted delivery are essential. Its ability to form stable complexes with various biomolecules makes it a candidate for further exploration in nanomedicine.

Case Studies

Case Study 1: Antiviral Efficacy Against Influenza

In a controlled study using Madin–Darby canine kidney cells transfected with human α2-6-sialyltransferase cDNA, EdAP was tested for its antiviral efficacy. The results indicated a maximum inhibition level comparable to oseltamivir, highlighting the potential for this compound as a therapeutic agent against influenza .

Case Study 2: Lipid Interaction Studies

A study focused on the interaction of spin-labeled ibuprofen derived from this compound with lipid bilayers showed that the spin label could effectively probe membrane dynamics. The EPR spectra indicated that variations in sample preparation affected the interaction profile, providing valuable data for understanding drug-membrane interactions .

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydroxyl and ethynyl groups play a crucial role in these interactions, facilitating the formation of stable complexes and enhancing the compound’s reactivity. These interactions can inhibit ion migration and reinforce interface contact, thereby improving the stability of materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on piperidine derivatives with variations in substituents at the 4-position, which dictate their chemical behavior and applications.

Substituent-Based Comparison

Table 1: Key Structural and Functional Differences

Research Findings and Mechanistic Insights

Antioxidant Activity

- TEMPOL reduces renal MDA (malondialdehyde) levels by 30% in diabetic rats and enhances SOD (superoxide dismutase) activity, demonstrating its ROS-neutralizing capacity .

- Limitation : Ethynyl derivatives lack intrinsic antioxidant activity but serve as precursors for stable spin labels in EPR studies .

Biological Activity

4-Ethynyl-2,2,6,6-tetramethylpiperidin-4-ol (ETMP) is a chemical compound derived from piperidine, characterized by the presence of an ethynyl group and four methyl groups attached to the piperidine ring. Its molecular formula is CHNO. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Methods

ETMP can be synthesized through several methods, typically involving the ethynylation of 2,2,6,6-tetramethylpiperidine. One common method utilizes ethynyl magnesium bromide as the ethynylating agent in a reaction under controlled conditions using solvents such as tetrahydrofuran (THF) at low temperatures.

Chemical Reactions

ETMP undergoes various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.

- Reduction : The ethynyl group can be reduced to form alkenes or alkanes.

- Substitution : The ethynyl group can participate in nucleophilic substitution reactions with various reagents.

The biological activity of ETMP is primarily attributed to its ability to interact with molecular targets through hydrogen bonding and coordination with metal ions. The structural features of ETMP, particularly the hydroxyl and ethynyl groups, facilitate stable complex formation, enhancing its reactivity and potential biological effects.

Case Studies and Research Findings

- Interaction with Biological Membranes : A study explored the synthesis of spin-labeled ibuprofen using ETMP. The resulting compound demonstrated significant interaction with lipid bilayers, suggesting that ETMP could influence membrane properties and drug delivery systems .

- Therapeutic Potential : Research indicates that derivatives of 2,2,6,6-tetramethylpiperidine exhibit various biological effects. ETMP's unique structure positions it as a candidate for further investigation into its therapeutic properties .

- Catalytic Applications : ETMP has been studied for its role in sustainable catalytic systems for oxidation reactions. Its structural features allow it to participate effectively in catalysis, which may have implications for developing environmentally friendly chemical processes .

Comparative Analysis

To understand the uniqueness of ETMP compared to similar compounds, a comparison table is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethynyl and hydroxyl groups | Potential drug delivery applications |

| 2,2,6,6-Tetramethylpiperidine | No ethynyl group | Limited biological activity |

| 4-Hydroxy-2,2,6,6-tetramethylpiperidine | Hydroxyl group only | Moderate reactivity |

| 4-Amino-2,2,6,6-tetramethylpiperidine | Amino group instead of hydroxyl | Different pharmacological properties |

Q & A

Q. How can researchers optimize the synthesis of 4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol while minimizing side reactions?

- Methodological Answer : Use a two-step approach: (1) Synthesize the piperidine core via cyclization of pre-functionalized precursors under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of sensitive groups. (2) Introduce the ethynyl group via Sonogashira coupling, employing palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst in anhydrous THF. Monitor reaction progress using TLC and HPLC to detect intermediates and byproducts. Adjust stoichiometric ratios (e.g., 1:1.2 for ethynylating agents) to favor the desired product .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and DEPT-135 for stereochemical analysis) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For crystalline samples, X-ray diffraction (XRD) resolves spatial arrangements of substituents. Infrared spectroscopy (IR) can validate hydroxyl and ethynyl groups via O–H (~3200 cm⁻¹) and C≡C (~2100 cm⁻¹) stretches .

Q. How should researchers address solubility challenges during purification of this compound?

- Methodological Answer : Use mixed-solvent systems for recrystallization: Dissolve the crude product in a polar solvent (e.g., ethanol) at elevated temperatures, then gradually add a non-polar solvent (e.g., hexane) to induce crystallization. For column chromatography, employ silica gel with gradient elution (hexane:ethyl acetate 9:1 to 7:3) to separate polar byproducts. Monitor purity via melting point analysis and HPLC (>98% purity threshold) .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in radical scavenging applications?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model bond dissociation energies (BDEs) of the hydroxyl and ethynyl groups. Compare with experimental ESR data to validate radical stabilization mechanisms. Use software like Gaussian or ORCA for simulations, focusing on spin density distributions and transition states .

Q. How can contradictory data on the compound’s oxidation pathways be resolved?

- Methodological Answer : Design controlled experiments to isolate oxidation products under varying conditions (e.g., aerobic vs. anaerobic, presence of metal catalysts). Use LC-MS/MS to identify intermediates and propose competing pathways (e.g., hydroxyl group oxidation vs. ethynyl group dimerization). Cross-reference findings with kinetic isotope effect (KIE) studies to elucidate rate-determining steps .

Q. What strategies improve the compound’s stability in biological assays?

- Methodological Answer : Stabilize the compound via derivatization: (1) Protect the hydroxyl group as a silyl ether (e.g., TBSCl) during storage. (2) Formulate with cyclodextrins or liposomes to enhance aqueous solubility and reduce degradation. Validate stability using accelerated aging tests (40°C/75% RH for 4 weeks) and LC-MS quantification of degradation products .

Q. How can researchers design experiments to probe the compound’s interaction with membrane receptors?

- Methodological Answer : Employ surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinities (Kd values). Use radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) for competitive binding studies. Pair with molecular docking simulations (AutoDock Vina) to identify putative binding sites on receptor models (e.g., GPCRs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.